molecular formula C11H12N2O2 B2858955 Ethyl 1-Methyl-4-benzimidazolecarboxylate CAS No. 856840-76-1

Ethyl 1-Methyl-4-benzimidazolecarboxylate

Cat. No.: B2858955
CAS No.: 856840-76-1
M. Wt: 204.229
InChI Key: QBLJTESTCCSTCH-UHFFFAOYSA-N
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Description

Ethyl 1-Methyl-4-benzimidazolecarboxylate is a heterocyclic organic compound with the molecular formula C11H12N2O2. It is a derivative of benzimidazole, a bicyclic structure consisting of fused benzene and imidazole rings

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1-methyl-4-aminobenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, leading to the formation of different substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Primary, secondary, and tertiary amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

Ethyl 1-Methyl-4-benzimidazolecarboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-Methyl-4-benzimidazolecarboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation and microbial resistance.

Comparison with Similar Compounds

  • 2-Methylbenzimidazole

  • 5-Ethylbenzimidazole

  • 1-Methyl-2-aminobenzimidazole

  • 4-Methylbenzimidazole

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Properties

IUPAC Name

ethyl 1-methylbenzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-9-10(8)12-7-13(9)2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJTESTCCSTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)N(C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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